1,3-Hexadiyne

Descripción general

Descripción

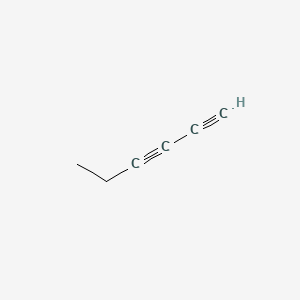

1,3-Hexadiyne is an organic compound with the molecular formula C₆H₆. It is a member of the alkyne family, characterized by the presence of two triple bonds. The structure of this compound consists of a six-carbon chain with triple bonds located at the first and third carbon atoms. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Hexadiyne can be synthesized through several methods, including:

Dehydrohalogenation of Dihalides: One common method involves the dehydrohalogenation of 1,3-dihaloalkanes. For example, 1,3-dibromohexane can be treated with a strong base such as potassium tert-butoxide to produce this compound.

Alkyne Coupling Reactions: Another method involves the coupling of terminal alkynes. For instance, the reaction of acetylene with propargyl bromide in the presence of a palladium catalyst can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Análisis De Reacciones Químicas

1,3-Hexadiyne undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.

Reduction: Reduction of this compound can yield alkenes or alkanes, depending on the reducing agent used. For example, hydrogenation with a palladium catalyst can convert this compound to hexane.

Cycloaddition Reactions: this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, ozone.

Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Cycloaddition Reagents: Dienes for Diels-Alder reactions.

Major Products Formed

Oxidation: Diketones, carboxylic acids.

Reduction: Alkenes, alkanes.

Cycloaddition: Cyclic compounds.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

- Electrocyclic Reactions :

- Catalytic Hydrofunctionalization :

- Synthesis of Enynes :

Material Science Applications

- Polymer Production :

- Nanostructured Materials :

Case Study 1: Hydrofunctionalization Reactions

A study demonstrated the palladium-catalyzed hydrofunctionalization of this compound leading to regioselective products. The reaction conditions were optimized to achieve high yields of desired products while minimizing by-products. The findings indicate that this method is highly efficient for synthesizing functionalized alkenes .

Case Study 2: Polymer Synthesis

Research on the polymerization of this compound revealed its potential to create high-performance elastomers. The synthesized polymers showed excellent elasticity and thermal properties, making them suitable for applications in automotive and aerospace industries .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Electrocyclic reactions for cyclic compound formation | Valuable in drug synthesis |

| Catalytic Hydrofunctionalization | Introduction of functional groups into this compound | High regioselectivity achieved |

| Polymer Production | Synthesis of poly(1,3-hexadiene) | Enhanced mechanical properties |

| Nanostructured Materials | Creation of nanofibers with improved conductivity | Potential applications in electronics |

Mecanismo De Acción

The mechanism of action of 1,3-Hexadiyne in chemical reactions involves the interaction of its triple bonds with various reagents. The triple bonds provide sites for nucleophilic and electrophilic attacks, leading to the formation of new chemical bonds. In biological systems, the mechanism of action of this compound derivatives may involve interactions with cellular targets, such as enzymes or receptors, leading to specific biological effects.

Comparación Con Compuestos Similares

1,3-Hexadiyne can be compared with other similar compounds, such as:

1,3-Butadiyne: A shorter alkyne with two triple bonds, known for its high reactivity.

1,3-Octadiyne: A longer alkyne with two triple bonds, used in similar chemical reactions.

1,3-Hexadiene: A diene with two double bonds, exhibiting different reactivity compared to this compound.

Uniqueness

This compound is unique due to its specific chain length and the positioning of its triple bonds, which confer distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research.

Actividad Biológica

1,3-Hexadiyne is a linear alkyne with the chemical formula C6H10. It has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores its biological activity, including antibacterial properties, cytotoxic effects, and other relevant findings from recent research.

Chemical Structure and Properties

This compound consists of a six-carbon chain with two triple bonds between the first and second, as well as the fourth and fifth carbon atoms. This structure contributes to its reactivity and potential applications in medicinal chemistry.

Antibacterial Activity

Recent studies have focused on the antibacterial properties of this compound and its derivatives. A notable study evaluated its effectiveness against several bacterial strains using disc diffusion and broth dilution methods. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Bacillus subtilis | 18 | 62.5 |

| Staphylococcus aureus | 20 | 31.25 |

| Escherichia coli | 15 | 125 |

| Serratia marcescens | 22 | 31.25 |

The study found that the compound showed particularly strong activity against Serratia marcescens , with a zone of inhibition of 22 mm and a MIC of 31.25 µg/mL, suggesting its potential use as an antibacterial agent in therapeutic applications .

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the effects of this compound on human cancer cell lines. In one study, various derivatives were evaluated for their cytotoxic effects against SNU-1 human gastric cancer cells. The findings indicated that certain derivatives exhibited promising cytotoxic activity, highlighting the potential of this compound as a lead compound for developing anticancer agents.

Table 2: Cytotoxicity Data Against SNU-1 Cells

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Hexadiyne Derivative A | 15 |

| Hexadiyne Derivative B | 30 |

The IC50 values suggest that while the parent compound has moderate cytotoxicity, some derivatives show enhanced activity, warranting further investigation into their mechanisms of action .

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that its antibacterial effects may be linked to disruption of bacterial cell membranes or interference with essential metabolic pathways. Additionally, its cytotoxic effects on cancer cells may involve induction of apoptosis or inhibition of cell proliferation.

Case Studies

A case study involving the synthesis of metal complexes with this compound demonstrated enhanced biological activity compared to the unmodified compound. The metal complexes exhibited superior antibacterial properties against both Gram-positive and Gram-negative bacteria compared to their parent ligands .

Table 3: Comparison of Biological Activities

| Compound | Antibacterial Activity | Cytotoxic Activity |

|---|---|---|

| This compound | Moderate | Moderate |

| Metal Complex A | High | Low |

| Metal Complex B | Very High | Moderate |

This suggests that modification of the compound can significantly enhance its biological efficacy.

Propiedades

IUPAC Name |

hexa-1,3-diyne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-3-5-6-4-2/h1H,4H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOJBFZCIRFXBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196185 | |

| Record name | 1,3-Hexadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4447-21-6 | |

| Record name | 1,3-Hexadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004447216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Hexadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.